molecular formula C11H17NO3 B11206138 Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

Cat. No.: B11206138
M. Wt: 211.26 g/mol
InChI Key: XBGIGYSTIRRWKY-UHFFFAOYSA-N
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Description

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate is a chemical compound with the molecular formula C11H17NO3. It is a derivative of furan, a heterocyclic organic compound, and contains a sec-butylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with sec-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((sec-butylamino)methyl)furan-2-carboxylate is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the compound's biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula C₁₁H₁₇NO₃ and features a furan ring, an amine group, and an ester functional group. Its unique structure is believed to contribute to its biological activities.

1. Antimicrobial Activity

Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties.

Research Findings:

  • A study demonstrated that furan derivatives possess effectiveness against various bacterial strains, suggesting that this compound may also show similar activity.
  • The minimum inhibitory concentration (MIC) values for related furan compounds ranged from 7.8 to 46.9 μg/mL against multi-drug resistant bacteria .

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Related Furan Compound A20E. coli
Related Furan Compound B15Staphylococcus aureus

2. Anti-inflammatory Effects

Preliminary research suggests that this compound may have anti-inflammatory properties.

Case Studies:

  • In vitro studies using cell lines have shown that certain furan derivatives can inhibit the production of pro-inflammatory cytokines, indicating a potential mechanism for anti-inflammatory action.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction: The compound may bind to specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, modulating signaling pathways within cells.
  • Gene Expression Alteration: There is potential for this compound to influence gene expression related to inflammation and microbial resistance.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 5-methylfuran-2-carboxylateMethyl group at position 5Moderate antimicrobial
Methyl 5-(propylamino)methylfuranPropyl group instead of butan-2-aminoLower antimicrobial

Future Research Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

  • In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials: Exploring its potential therapeutic applications in treating infections or inflammatory diseases.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 5-[(butan-2-ylamino)methyl]furan-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-4-8(2)12-7-9-5-6-10(15-9)11(13)14-3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

XBGIGYSTIRRWKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

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